(2-Cyanophenyl)methyl 3-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-cyanophenyl)methyl 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-15-8-4-7-12(9-15)16(18)20-11-14-6-3-2-5-13(14)10-17/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNDURZMPZWVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyanophenyl Methyl 3 Methoxybenzoate
Direct Esterification Strategies for the Formation of (2-Cyanophenyl)methyl 3-methoxybenzoate
Direct esterification involves the reaction of an alcohol, in this case, 2-(hydroxymethyl)benzonitrile (B1590355), with a carboxylic acid, 3-methoxybenzoic acid, or its activated derivatives. These methods are often favored for their atom economy and straightforward approach.
Condensation Reactions Utilizing Acid Anhydrides and Acid Chlorides
One of the most traditional and effective methods for ester synthesis involves the activation of the carboxylic acid component. Reacting 2-(hydroxymethyl)benzonitrile with a more reactive derivative of 3-methoxybenzoic acid, such as its acid chloride or anhydride, provides a strong electrophile for the alcohol to attack.
Using 3-methoxybenzoyl chloride: The reaction of an alcohol with an acyl chloride is a highly efficient method for forming esters. The process involves the nucleophilic attack of the hydroxyl group of 2-(hydroxymethyl)benzonitrile on the carbonyl carbon of 3-methoxybenzoyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. libretexts.org
Using 3-methoxybenzoic anhydride: Acid anhydrides are also effective acylating agents for ester synthesis. libretexts.org The reaction with 2-(hydroxymethyl)benzonitrile would proceed via nucleophilic acyl substitution. While generally less reactive than acid chlorides, anhydrides offer the advantage of not producing corrosive HCl gas. The reaction is often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or can be driven by heating. organic-chemistry.orgiiste.org The use of mixed anhydrides is also a common strategy in advanced synthesis. nih.govorganic-chemistry.org
| Activating Reagent | Alcohol | Base/Catalyst | Solvent | Typical Temperature | Anticipated Outcome |
|---|---|---|---|---|---|
| 3-methoxybenzoyl chloride | 2-(hydroxymethyl)benzonitrile | Pyridine or Triethylamine | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temp | High yield of this compound |
| 3-methoxybenzoic anhydride | 2-(hydroxymethyl)benzonitrile | DMAP (catalytic) | DCM or Acetonitrile (B52724) | Room Temp to Reflux | Good to high yield, requires catalyst for efficiency |
Catalytic Esterification Protocols (e.g., Brønsted Acid, Lewis Acid, Organocatalysis)
Catalytic methods allow for the direct reaction of 2-(hydroxymethyl)benzonitrile and 3-methoxybenzoic acid under milder conditions, avoiding the need to pre-form highly reactive derivatives.
Brønsted Acid Catalysis: This classic approach, known as Fischer-Speier esterification, involves heating the alcohol and carboxylic acid with a catalytic amount of a strong Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The acid protonates the carbonyl oxygen of the 3-methoxybenzoic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. vedantu.com The reaction is an equilibrium, and to achieve high yields, the water byproduct must be removed as it forms. organic-chemistry.orgscienceready.com.au Brønsted acidic ionic liquids have also been developed as "green" catalyst and solvent systems for such reactions, sometimes allowing for smooth conversion at temperatures from room temperature to 110 °C. acs.org
Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(II) chloride (SnCl₂) are effective catalysts for esterification. google.comnih.govbetterchemtech.com The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack. acsgcipr.org Some Lewis acid systems are particularly useful for reactions involving aromatic carboxylic acids and can be employed under anhydrous conditions. google.comacsgcipr.org For instance, zinc oxide has been used as a catalyst for the synthesis of benzyl (B1604629) benzoate (B1203000) from sodium benzoate and benzyl chloride at relatively low temperatures (50-70 °C). betterchemtech.com
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate reactions. wikipedia.org In the context of esterification, catalysts like 4-dimethylaminopyridine (DMAP) are highly effective, particularly when used in conjunction with an activating agent. wikipedia.org However, other organocatalytic systems can facilitate direct esterification. For example, certain sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. rsc.orgrsc.org The field of asymmetric organocatalysis, while primarily focused on creating chiral molecules, has driven the development of numerous catalysts, like proline and its derivatives, that activate carbonyl compounds through the formation of iminium or enamine intermediates. wikipedia.orgnih.gov
| Catalytic Protocol | Example Catalyst | Mechanism of Activation | Key Advantages | Considerations for Target Synthesis |
|---|---|---|---|---|
| Brønsted Acid | H₂SO₄, p-TsOH | Protonation of carbonyl oxygen | Inexpensive, well-established | Requires heat and water removal; potential for side reactions |
| Lewis Acid | ZnCl₂, AlCl₃, FeCl₃ | Coordination to carbonyl oxygen | Effective for aromatic acids, can be mild | Catalyst can be moisture-sensitive; stoichiometry may vary |
| Organocatalysis | DMAP, Proline derivatives | Forms highly reactive intermediates | Mild conditions, high selectivity, metal-free | Catalyst loading can be higher than for metal catalysts |
Dehydrative Esterification Techniques and Water Scavenging Methodologies
Since water is a byproduct of direct esterification, its removal is crucial for driving the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. organic-chemistry.org
Several techniques can be employed to manage the water produced during the synthesis of this compound:
Azeotropic Distillation: This physical method is highly effective. The reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene (B151609). Using a Dean-Stark apparatus, the water-containing azeotrope is distilled from the reaction mixture, condensed, and collected in a graduated trap where the water separates from the immiscible solvent, which is then returned to the reaction flask. organic-chemistry.org
Chemical Dehydrating Agents: Anhydrous inorganic salts like copper(II) sulfate (B86663) (CuSO₄) or magnesium sulfate (MgSO₄) can be added to the reaction mixture to sequester water as it is formed. iu.edu Molecular sieves, which are porous aluminosilicates, are also highly effective at trapping water molecules. organic-chemistry.org
Modern Catalytic Approaches: Some advanced catalytic systems are designed to perform dehydrative esterification without the need for external water removal. For instance, certain macroporous polymeric acid catalysts can facilitate direct esterification at moderate temperatures (50–80 °C) without active water removal. acs.org Similarly, specific Brønsted acid catalysts have been shown to promote dehydrative esterification in toluene without the necessity of removing water. organic-chemistry.org
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Azeotropic Distillation (Dean-Stark) | Continuous physical removal of water via distillation. | Highly efficient, drives equilibrium effectively. | Requires specific apparatus and a suitable azeotrope-forming solvent. |
| Anhydrous Salts (e.g., MgSO₄) | Stoichiometric chemical agent binds with water. | Simple to implement in the reaction flask. | Requires filtration for removal; can be less efficient than distillation. |
| Molecular Sieves | Porous material that physically traps water molecules. | Clean, easy to remove by filtration, highly effective. | Can be more expensive than simple salts. |
Indirect Synthetic Pathways to this compound
Indirect pathways involve multi-step procedures or the use of pre-activated reagents to facilitate the ester bond formation, often under very mild conditions.
Transesterification Approaches and Solvent Selection
Transesterification is the process of converting one ester into another by reacting it with an alcohol. To synthesize this compound, one could react a simple, readily available ester of 3-methoxybenzoic acid, such as methyl 3-methoxybenzoate or ethyl 3-methoxybenzoate, with 2-(hydroxymethyl)benzonitrile.
The reaction is typically catalyzed by either an acid (Brønsted or Lewis) or a base. researchgate.net To drive the equilibrium towards the desired product, the alcohol byproduct (e.g., methanol (B129727) or ethanol) is usually removed from the reaction mixture, often by distillation. The choice of solvent is critical; often, the reaction is run with an excess of the starting alcohol or in a high-boiling solvent to facilitate the removal of the more volatile alcohol byproduct. Lewis acids like SnCl₂, ZnCl₂, and others have proven to be active catalysts for both transesterification and esterification reactions, particularly under supercritical or subcritical solvent conditions which can enhance solubility and reaction rates. nih.govresearchgate.net
Alternative Coupling Reagents and Activators in Ester Synthesis
A powerful class of reactions involves the use of coupling reagents that activate the carboxylic acid in situ, allowing for ester formation under exceptionally mild conditions. These methods are particularly valuable for sensitive or sterically hindered substrates.
Steglich Esterification: This widely used method employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as the coupling agent. fiveable.menptel.ac.in The reaction is catalyzed by a nucleophilic catalyst, almost always 4-dimethylaminopyridine (DMAP). fiveable.mewikipedia.org The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate. organic-chemistry.orgrsc.org A key feature is the formal uptake of water by DCC, which precipitates from the reaction as dicyclohexylurea (DCU). wikipedia.org
Yamaguchi Esterification: This protocol is renowned for its ability to form esters, including sterically demanding ones, in high yields. nih.govfrontiersin.org It involves the reaction of the carboxylic acid (3-methoxybenzoic acid) with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a base like triethylamine. nih.govjk-sci.com This forms a highly reactive mixed anhydride. Subsequent addition of the alcohol (2-(hydroxymethyl)benzonitrile) and a stoichiometric amount of DMAP leads to the rapid formation of the ester. organic-chemistry.orgjk-sci.com
Mitsunobu Reaction: Unlike other methods that activate the carboxylic acid, the Mitsunobu reaction activates the alcohol. organic-chemistry.orgnih.gov The reaction involves combining the alcohol and carboxylic acid with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reagents combine to convert the hydroxyl group of the alcohol into a good leaving group, which is then displaced by the carboxylate nucleophile in an Sₙ2 reaction. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions and stereochemical inversion at the alcohol center, although this is not a factor for the primary alcohol 2-(hydroxymethyl)benzonitrile. nih.gov
| Method | Key Reagents | Activated Species | Key Features |
|---|---|---|---|
| Steglich Esterification | DCC or EDC, DMAP | O-acylisourea intermediate | Mild, room temperature conditions; byproduct precipitates. fiveable.mewikipedia.org |
| Yamaguchi Esterification | 2,4,6-trichlorobenzoyl chloride (TCBC), DMAP | Symmetrical or mixed anhydride | Excellent for sterically hindered substrates; high yields. nih.govfrontiersin.org |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Alkoxyphosphonium salt | Activates the alcohol; mild, neutral conditions; proceeds with inversion. organic-chemistry.orgnih.gov |
One-Pot Synthetic Procedures for Enhanced Efficiency
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of this compound, a plausible one-pot strategy involves the direct reaction of a 3-methoxybenzoic acid salt with a 2-cyanobenzyl halide, such as 2-cyanobenzyl bromide. This approach, analogous to Williamson ether synthesis but for esters, circumvents the need to isolate intermediate products.
A typical procedure would involve dissolving 3-methoxybenzoic acid in a suitable solvent and converting it to its carboxylate salt using a base like sodium bicarbonate or triethylamine. arkat-usa.org Subsequently, 2-cyanobenzyl bromide is added to the same vessel. The mixture is then heated to facilitate the nucleophilic substitution reaction, where the carboxylate anion displaces the bromide, yielding the final ester product. arkat-usa.org
Another one-pot approach involves the in-situ activation of 3-methoxybenzoic acid. For instance, the carboxylic acid can be converted into a highly reactive acid chloride intermediate using a chlorinating agent like α,α-dichlorodiphenylmethane in the presence of a catalyst such as ferric(III) chloride. rsc.orgresearchgate.net Without isolation, 2-cyanobenzyl alcohol is then added to the reaction mixture, which reacts with the acid chloride to form the ester. rsc.orgresearchgate.net This method provides a direct transformation under mild conditions, yielding various esters in high yields. rsc.orgresearchgate.net
Synthesis of Precursor Molecules: 3-Methoxybenzoic Acid and 2-Cyanobenzyl Alcohol Derivatives
The successful synthesis of the target ester is fundamentally dependent on the efficient preparation of its precursors, 3-methoxybenzoic acid and 2-cyanobenzyl alcohol.
To facilitate the esterification process, particularly under mild conditions or when dealing with sensitive substrates, 3-methoxybenzoic acid is often converted into a more reactive derivative. This "activation" enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Acyl Chloride Formation: A classic method involves converting the carboxylic acid to its corresponding acyl chloride (3-methoxybenzoyl chloride). This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes esterification with 2-cyanobenzyl alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
Carbodiimide Coupling Agents: For milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. numberanalytics.comchemistrysteps.com In this method, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. numberanalytics.comlibretexts.org This intermediate acts as a good leaving group that is subsequently displaced by the alcohol. libretexts.org The reaction is often catalyzed by 4-dimethylaminopyridine (DMAP), which reacts with the O-acylisourea to form an even more reactive acylated pyridinium (B92312) species, accelerating the reaction and preventing side reactions. rsc.org While effective, DCC produces a urea (B33335) byproduct (DCU) that can be difficult to remove, whereas EDC's urea byproduct is water-soluble, simplifying purification. chemistrysteps.comrsc.org
The synthesis of 2-cyanobenzyl alcohol, the second key precursor, can be approached through several routes.
From 2-Bromobenzyl Alcohol: A multi-step synthesis can be employed starting from 2-bromobenzyl alcohol. This process involves protecting the alcohol group, for instance as a tert-butyldimethylsilyl (TBS) ether. google.com The protected compound then undergoes a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) to replace the bromine atom with a nitrile group. google.com Finally, deprotection of the silyl (B83357) ether yields the desired 2-cyanobenzyl alcohol.
From 2-Methylbenzonitrile: An alternative route begins with 2-methylbenzonitrile. The methyl group can be functionalized via free-radical bromination using a reagent like N-bromosuccinimide (NBS) under UV irradiation to form 2-cyanobenzyl bromide. Subsequent hydrolysis of the benzyl bromide, for example, using aqueous sodium carbonate, will yield 2-cyanobenzyl alcohol.
From 2-Cyanobenzaldehyde: A straightforward method involves the reduction of 2-cyanobenzaldehyde. The aldehyde can be selectively reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695). This method is often high-yielding and chemoselective, leaving the nitrile group intact.
Optimization of Reaction Conditions and Process Parameters for this compound Synthesis
Optimizing the direct esterification between 3-methoxybenzoic acid and 2-cyanobenzyl alcohol is critical for maximizing efficiency. Key parameters include temperature, pressure, and the concentration of reactants and catalysts.
Esterification is typically a reversible, equilibrium-limited reaction. rdd.edu.iq The reaction kinetics are significantly influenced by temperature, reactant concentration, and catalyst loading. oup.com
Temperature: Increasing the reaction temperature generally increases the reaction rate constant, leading to a faster approach to equilibrium. rdd.edu.iquobaghdad.edu.iq However, since many esterification reactions are exothermic, excessively high temperatures can unfavorably shift the equilibrium and reduce the maximum conversion. rdd.edu.iq The optimal temperature is therefore a compromise between reaction rate and equilibrium position, often dictated by the boiling point of the chosen solvent. Studies have shown that for acid-catalyzed esterifications, an optimal temperature can be found to maximize conversion; for example, a study on ethanol and acetic acid found a maximum conversion around 60°C. rdd.edu.iq
Concentration (Molar Ratio): According to Le Chatelier's principle, using an excess of one reactant (typically the less expensive one, the alcohol) can shift the equilibrium towards the product side, increasing the conversion of the limiting reactant. rdd.edu.iq Alternatively, the removal of water as it is formed, for example by using a Dean-Stark apparatus, is a highly effective method to drive the reaction to completion. truman.edu The concentration of the acid catalyst also plays a crucial role; increasing catalyst loading can enhance the reaction rate, but may also promote side reactions like dehydration of the alcohol. oup.com
Pressure: For most liquid-phase esterifications conducted at or below the solvent's atmospheric boiling point, pressure is not a major variable. However, when reactions are performed in a sealed vessel at temperatures above the solvent's boiling point, the resulting pressure increase can significantly accelerate the reaction rate. google.com This technique is common in microwave-assisted synthesis. google.com
The choice of solvent is critical, as it must solubilize the reactants and catalyst, and its boiling point often determines the feasible temperature range of the reaction. Traditional solvents for esterification, such as dichloromethane (DCM) or dimethylformamide (DMF), are effective but pose significant environmental, health, and safety (EHS) risks. rsc.org
In line with the principles of green chemistry, modern synthetic design emphasizes the use of safer and more sustainable alternatives.
Green Solvents: There is a growing trend towards replacing hazardous solvents with "greener" options. For Steglich esterification, acetonitrile has been demonstrated as a less hazardous and effective alternative to chlorinated solvents. nih.gov Other preferred solvents include esters like ethyl acetate (B1210297) and alcohols like ethanol, which are often derived from renewable feedstocks. wikipedia.orgrsc.org 2-Methyltetrahydrofuran (2-MeTHF), derived from biomass, is another promising green solvent that can replace less desirable ethers like THF and diethyl ether. wikipedia.org
Solvent-Free Reactions: An ideal green chemistry approach is to eliminate the solvent entirely. Solvent-free, or "dry media," reactions can be performed by heating a mixture of the reactants with a catalyst. rsc.orgresearchgate.net This method drastically reduces waste and energy consumption associated with solvent handling and removal. Such procedures have been successfully applied to the synthesis of various esters, often with microwave activation to shorten reaction times. rsc.orgresearchgate.net
Scale-Up Considerations and Process Intensification Strategies for Academic and Preparative Synthesis
The transition of a synthetic route from a small-scale laboratory setup to a larger academic or preparative scale, capable of producing gram to kilogram quantities of a target compound like this compound, introduces a unique set of challenges. Traditional batch processing methods often encounter limitations related to reaction control, safety, and efficiency as volumes increase. Consequently, modern process intensification strategies are increasingly being explored to overcome these hurdles, offering more robust, safer, and efficient pathways for synthesis.
The synthesis of this compound involves the esterification of 3-methoxybenzoic acid with (2-cyanophenyl)methanol. A comprehensive scale-up strategy must therefore consider the synthesis of these precursors as well as the final coupling step.
Conventional Scale-Up Challenges in Batch Processing
When scaling up the synthesis in a traditional batch reactor, several critical issues must be addressed:
Heat Transfer and Temperature Control: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic on a larger scale. The surface-area-to-volume ratio decreases significantly as the reactor size increases, impeding efficient heat dissipation or input. This can lead to runaway reactions, formation of thermal degradation byproducts, and reduced selectivity. For instance, the preparation of precursors like 3-methoxybenzoic acid can involve reactions at elevated temperatures and pressures, where precise temperature control is paramount to ensure product quality and safety. google.com
Mass Transfer and Mixing: Achieving homogeneous mixing in large-volume reactors is challenging. Inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to inconsistent reaction progress and the formation of impurities. This is particularly relevant in multi-phase reactions or when reagents are added portion-wise.
Work-up and Purification: Handling large volumes of solvents and reagents during extraction, washing, and purification steps becomes cumbersome and generates significant waste. Crystallization, a common purification method, can be difficult to control on a large scale, affecting crystal size, purity, and yield. The purification of the final ester from unreacted starting materials and catalysts requires carefully optimized procedures like distillation or chromatography, which can be resource-intensive at a preparative scale.
Process Intensification Strategies
Process intensification involves the development of innovative equipment and techniques to dramatically improve manufacturing and processing efficiency. For the synthesis of this compound, several strategies can be applied.
Continuous Flow Chemistry
One of the most powerful process intensification tools is continuous flow chemistry. justia.com In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This methodology offers inherent advantages for scale-up:
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors or tube reactors allows for near-instantaneous heating or cooling and highly efficient mixing, providing precise control over reaction conditions. scirp.org
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with highly exothermic reactions or toxic reagents. justia.com
Scalability and Automation: Increasing production capacity is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning a larger vessel. These systems are also amenable to full automation for continuous production. prepchem.com
The final esterification step is an ideal candidate for flow chemistry. A stream of 3-methoxybenzoic acid and a suitable activating agent (e.g., thionyl chloride) could be mixed with a stream of (2-cyanophenyl)methanol in a heated reactor coil to produce the ester continuously. prepchem.comgoogle.com
| Parameter | Traditional Batch Reactor (1 kg Scale) | Continuous Flow Reactor |
|---|---|---|
| Reaction Volume | ~10-20 L | ~10-50 mL (Reactor Volume) |
| Heat Transfer | Poor; risk of localized hot spots | Excellent; precise temperature control |
| Mixing | Dependent on stirrer efficiency; potential for inhomogeneity | Rapid and efficient due to small channel dimensions |
| Safety | Higher risk due to large quantities of reagents | Inherently safer with small reaction volumes |
| Scale-Up Method | Increase reactor size (re-engineering required) | Longer run time or numbering-up |
| Productivity | Lower space-time yield | Higher space-time yield; suitable for automation |
Advanced Catalysis
The choice of catalyst is crucial for an efficient and scalable process. While homogeneous acid catalysts like sulfuric acid are effective for esterification, they pose challenges in separation and can generate corrosive waste. google.com
Heterogeneous Catalysts: Using solid-supported acid catalysts, such as sulfonic acid-functionalized silica (B1680970) or macroporous polymeric resins, can simplify the process significantly. scirp.orgresearchgate.net These catalysts can be packed into a column for use in a flow system or easily filtered off in a batch process, allowing for straightforward product isolation and catalyst recycling. This approach reduces waste and downstream processing costs.
| Catalyst | Reaction Time (h) | Yield (%) | Catalyst Recyclability | Work-up |
|---|---|---|---|---|
| Sulfuric Acid (Homogeneous) | 6 | 92 | No | Aqueous quench and extraction |
| Sulfonic Acid Resin (Heterogeneous) | 8 | 88 | High (up to 5 cycles) | Simple filtration |
| Immobilized Lipase (B570770) (Enzymatic) | 24 | 95 | Moderate | Simple filtration |
| No Catalyst | 72 | <10 | N/A | N/A |
Enzymatic Catalysis: Biocatalysts, such as immobilized lipases, offer a green alternative for ester synthesis. biosynth.com These enzymes operate under mild conditions (neutral pH, moderate temperatures), leading to high selectivity and minimizing the formation of byproducts. While reaction times may be longer, the improved purity of the crude product can simplify purification efforts. sigmaaldrich.com
Alternative Energy Sources
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for esterification, from hours to minutes. google.comsigmaaldrich.com Microwaves directly heat the reactants, leading to rapid and uniform temperature increases that are not dependent on the vessel's thermal conductivity. This technology can be integrated with flow reactors to further enhance throughput and process control. orgsyn.org
By thoughtfully combining these advanced methodologies, the synthesis of this compound can be optimized for academic and preparative scales, ensuring a process that is not only efficient and high-yielding but also safer and more sustainable than traditional approaches.
Mechanistic Investigations into the Formation and Reactivity of 2 Cyanophenyl Methyl 3 Methoxybenzoate
Mechanistic Pathways of Esterification Reactions Leading to (2-Cyanophenyl)methyl 3-methoxybenzoate
The formation of this compound is typically achieved through the esterification of 3-methoxybenzoic acid with (2-cyanophenyl)methanol. The most common and well-established method for such a transformation is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. tcu.edumasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com
The generally accepted mechanism for Fischer esterification proceeds through a series of reversible steps: masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-methoxybenzoic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comchemistrysteps.com
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of (2-cyanophenyl)methanol attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This step can be facilitated by the solvent or another alcohol molecule and results in the formation of a good leaving group, water. masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, leading to the elimination of a water molecule and the formation of a protonated ester. masterorganicchemistry.com
Deprotonation: Finally, deprotonation of the resulting species, typically by the conjugate base of the acid catalyst or a solvent molecule, yields the final ester product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com
Elucidation of Rate-Determining Steps and Intermediates
In the context of the Fischer esterification of 3-methoxybenzoic acid with (2-cyanophenyl)methanol, the formation of the tetrahedral intermediate is often considered the rate-determining step. This is because it involves the collision of two neutral molecules and the formation of a more ordered transition state. However, under certain conditions, particularly with sterically hindered reactants, the breakdown of the tetrahedral intermediate to form the protonated ester and water can also be rate-limiting.
Kinetic studies on the esterification of other substituted benzoic acids have shown that the reaction is typically first order with respect to the carboxylic acid. dnu.dp.uaresearchgate.net For the self-catalyzed esterification of benzoic acid, a second-order dependence on the acid has been observed. The activation energies for the forward and reverse reactions in the esterification of benzoic acid with 1-butyl alcohol have been determined to be 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua
| Reactant System | Activation Energy (Forward) | Activation Energy (Reverse) | Reference |
| Benzoic acid + 1-Butyl alcohol | 58.40 kJ·mol⁻¹ | 57.70 kJ·mol⁻¹ | dnu.dp.ua |
This interactive table provides a comparison of activation energies for a related esterification reaction.
The primary intermediate in this reaction is the tetrahedral species formed after the nucleophilic attack of the alcohol. The stability of this intermediate can be influenced by the electronic and steric nature of the substituents on both the carboxylic acid and the alcohol.
Kinetic Isotope Effect Studies for Reaction Mechanism Probing
Solvent isotope effects can also provide insight. For many enzyme-catalyzed oxidations of alcohols, a solvent isotope effect (SIE) is observed when the reaction is carried out in D₂O instead of H₂O, which can indicate that a proton transfer is part of the rate-determining step. nih.gov In the context of Fischer esterification, a significant SIE would suggest the involvement of proton transfer in the rate-limiting step.
Influence of Catalysis on Reaction Stereochemistry and Selectivity
In the formation of this compound, the stereochemistry is not a primary concern as neither of the reactants possesses a stereocenter that is directly involved in the reaction. However, the choice of catalyst can significantly influence the reaction rate and selectivity.
Both Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., salts of hafnium(IV) or zirconium(IV)) can catalyze Fischer esterification. organic-chemistry.orggoogle.com Lewis acids function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. nih.govmdpi.com The use of solid acid catalysts, such as modified montmorillonite (B579905) clays, has also been reported for the esterification of substituted benzoic acids, offering advantages in terms of catalyst recovery and reuse. ijstr.org
In some cases, the catalyst can influence selectivity in reactions involving multifunctional substrates. For instance, in the esterification of levulinic acid, a synergistic effect between Lewis and Brønsted acid sites has been suggested to enhance catalytic activity. nih.gov
Reaction Dynamics and Transition State Analysis of this compound Transformations
Detailed transition state analysis for the formation of this compound would require computational studies. However, general principles from related systems can be applied. The transition state for the rate-determining step, likely the formation of the tetrahedral intermediate, would involve the approach of the (2-cyanophenyl)methanol to the protonated carbonyl carbon of 3-methoxybenzoic acid. The geometry of this transition state would be influenced by steric hindrance between the interacting molecules.
Computational studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown that the structure of the transition state can be significantly affected by the substituents on the aromatic ring. nih.govnih.gov For concerted reactions, anti-Hammond shifts in the position of the transition state on a two-dimensional reaction coordinate diagram have been observed with changing reactivity. nih.govnih.gov A similar detailed analysis for the esterification of 3-methoxybenzoic acid with (2-cyanophenyl)methanol would provide valuable insights into the reaction dynamics.
Role of Substituent Effects (Electronic and Steric) on the Reactivity of the this compound Core
The reactivity of the this compound core is influenced by the electronic and steric effects of its constituent parts.
Electronic Effects:
2-Cyano Group: The cyano group on the phenylmethyl moiety is a strong electron-withdrawing group. This will influence the reactivity of the benzylic position and the stability of any potential carbocationic intermediates that might form in subsequent reactions.
Steric Effects:
The ortho-cyano group on the benzyl moiety introduces steric hindrance around the ester linkage. This could potentially slow down reactions that involve nucleophilic attack at the carbonyl carbon. Studies on the esterification of ortho-substituted benzoic acids have shown that steric hindrance can significantly decrease the reaction rate. researchgate.net
The bulkiness of the (2-cyanophenyl)methyl group is also a factor. The esterification of levulinic acid has been shown to be influenced by the steric hindrance of the alcohol, with bulkier alcohols leading to lower conversion rates. nih.gov
| Substituent Position | Electronic Effect | Steric Effect | Impact on Reactivity | Reference |
| 3-Methoxy (on benzoate) | Electron-donating (resonance), Electron-withdrawing (inductive) | Minimal | Modulates electrophilicity of carbonyl carbon | youtube.com |
| 2-Cyano (on phenylmethyl) | Strongly electron-withdrawing | Significant | Increases steric hindrance at ester linkage | researchgate.net |
This interactive table summarizes the substituent effects on the reactivity of the this compound core.
Intramolecular and Intermolecular Hydrogen Bonding Networks in Reaction Systems Involving this compound
Hydrogen bonding can play a significant role in the mechanism and kinetics of reactions in solution.
Intramolecular Hydrogen Bonding:
In the this compound molecule itself, there are no strong possibilities for intramolecular hydrogen bonding. However, in related ortho-hydroxyaryl Schiff bases, intramolecular O–H···N hydrogen bonding is a key feature that facilitates proton transfer and tautomerization. nih.gov While not directly applicable to the title compound, it highlights the importance of the relative positioning of donor and acceptor groups. Computational studies are a powerful tool to investigate the presence and strength of such interactions. stackexchange.com
Intermolecular Hydrogen Bonding:
During its formation via Fischer esterification, the reactants and intermediates will be involved in a complex network of intermolecular hydrogen bonds with the solvent (often the alcohol reactant itself) and the acid catalyst.
The hydroxyl group of 3-methoxybenzoic acid and (2-cyanophenyl)methanol can act as both hydrogen bond donors and acceptors.
The carbonyl oxygen of the carboxylic acid and the resulting ester are hydrogen bond acceptors.
The nitrile group can act as a weak hydrogen bond acceptor.
These hydrogen bonding interactions are crucial for stabilizing the charged intermediates and transition states. The solvation shell around the reacting species can influence the reaction rate and pathway. nih.govmdpi.com DFT calculations and molecular dynamics simulations are often employed to model these complex hydrogen bonding networks and their impact on reaction energetics. nih.gov
Advanced Spectroscopic and Analytical Methodologies in the Research of 2 Cyanophenyl Methyl 3 Methoxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Applications
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of (2-Cyanophenyl)methyl 3-methoxybenzoate, various advanced NMR techniques provide detailed insights into its complex structure, connectivity, and dynamic behavior.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
To unambiguously confirm the molecular structure of this compound, a suite of multidimensional NMR experiments is employed. These techniques reveal through-bond and through-space correlations between nuclei, which are crucial for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would be expected to show correlations between the adjacent aromatic protons on both the cyanophenyl and methoxybenzoyl rings. For instance, the proton at position 6' of the cyanophenyl ring would show a correlation with the proton at position 5', and so on.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. The HSQC spectrum is vital for assigning the chemical shifts of the carbon atoms in the molecule. For example, the protons of the methylene (B1212753) bridge (-CH₂-) would show a strong correlation to the corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bonds) heteronuclear couplings between protons and carbons. This is particularly powerful for connecting different spin systems separated by quaternary carbons or heteroatoms. In the case of this compound, HMBC is critical for confirming the ester linkage. Key expected correlations would be between the methylene protons and the carbonyl carbon of the ester group, as well as the carbon atoms of the cyanophenyl ring. Similarly, correlations between the methoxy (B1213986) protons and the C3 carbon of the benzoate (B1203000) ring would be observed.
| Expected 2D NMR Correlations for this compound | |
| Experiment | Key Expected Correlations |
| COSY | Correlations between adjacent aromatic protons on the 2-cyanophenyl ring.Correlations between adjacent aromatic protons on the 3-methoxybenzoate ring. |
| HSQC | Direct one-bond correlations for all protonated carbons (aromatic CH, -CH₂-, -OCH₃). |
| HMBC | Correlation between methylene protons (-CH₂-) and the carbonyl carbon (C=O).Correlation between methylene protons (-CH₂-) and carbons of the 2-cyanophenyl ring.Correlation between aromatic protons on the 3-methoxybenzoate ring and the carbonyl carbon.Correlation between methoxy protons (-OCH₃) and the C3 carbon of the benzoate ring. |
Solid-State NMR Spectroscopy for Bulk and Crystalline Phase Analysis
While solution-state NMR provides information about molecules in a solvated state, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of the compound in its bulk, crystalline phase. For this compound, ssNMR could be used to:
Determine Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.
Analyze Molecular Packing: Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide information on the local environment and packing of molecules within the crystal lattice.
Study Intermolecular Interactions: ssNMR can detect intermolecular interactions, such as π-π stacking between the aromatic rings, which are averaged out in solution.
Dynamic NMR for Conformational Exchange Studies of this compound
Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale. For this compound, several dynamic processes could be investigated:
Rotational Barriers: The rotation around the ester C-O bond and the Ar-CH₂ bond may be hindered. Variable temperature (VT) NMR experiments can be used to measure the energy barriers for these rotations. At low temperatures, separate signals for different conformers might be observed, which coalesce as the temperature is raised.
Ring Flips: While less likely to be slow on the NMR timescale at room temperature, any restricted rotation of the aromatic rings could also be studied using DNMR techniques.
By analyzing the changes in the NMR spectrum as a function of temperature, the kinetics and thermodynamics of these conformational exchange processes can be determined.
Advanced Mass Spectrometry (MS) for Mechanistic Elucidation and Isotopic Labeling Studies
Advanced mass spectrometry techniques are powerful for confirming the molecular weight, determining the elemental composition, and elucidating the fragmentation pathways of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This allows for the systematic mapping of the molecule's fragmentation pathways, which is crucial for structural confirmation.
A plausible fragmentation pathway for protonated this compound ([M+H]⁺) would likely involve the initial cleavage of the ester bond, which is often the most labile part of the molecule.
Proposed Fragmentation Pathway:
Formation of the 3-methoxybenzoyl cation: Loss of the neutral (2-cyanophenyl)methanol molecule would result in the formation of the 3-methoxybenzoyl cation.
Formation of the 2-cyanobenzyl cation: Cleavage of the ester bond can also lead to the formation of the 2-cyanobenzyl cation.
Subsequent Fragmentations: These primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the benzoyl cation or the loss of HCN from the cyanobenzyl cation.
| Proposed Fragment Ion | m/z (monoisotopic) | Plausible Origin |
| [C₁₅H₁₁NO₃+H]⁺ | 268.08 | Protonated molecular ion |
| [C₈H₇O₂]⁺ | 135.04 | 3-methoxybenzoyl cation |
| [C₈H₆N]⁺ | 116.05 | 2-cyanobenzyl cation |
| [C₇H₇O]⁺ | 107.05 | From loss of CO from 135.04 |
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments.
For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₁₁NO₃.
| Ion | Elemental Composition | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Accuracy (ppm) |
| [M+H]⁺ | C₁₅H₁₂NO₃⁺ | 268.0812 | 268.0810 | < 1 |
| [M+Na]⁺ | C₁₅H₁₁NNaO₃⁺ | 290.0631 | 290.0629 | < 1 |
The extremely high mass accuracy provided by HRMS leaves no doubt as to the elemental composition of the parent molecule and its fragments, providing definitive evidence for the structure of this compound.
Application of Ion Mobility Spectrometry for Gas-Phase Conformational Analysis
No specific data available.
X-ray Crystallography and Crystallographic Analysis of this compound and Related Crystalline Forms
No specific data available.
Crystal Packing and Intermolecular Interactions in the Solid State
No specific data available.
Polymorphism and Co-crystallization Research Methodologies
No specific data available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Reaction Monitoring
No specific data available.
Chromatographic Methodologies (HPLC, GC) for Purity Assessment, Isomer Separation, and Reaction Progress Monitoring
No specific data available.
Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if applicable to chiral analogues)
No specific data available as the compound is not chiral.
Computational and Theoretical Chemistry Studies on 2 Cyanophenyl Methyl 3 Methoxybenzoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can predict a wide range of properties, from molecular orbital energies to thermodynamic stability.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like (2-Cyanophenyl)methyl 3-methoxybenzoate.
A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich 3-methoxybenzoate ring, while the LUMO is concentrated on the electron-withdrawing 2-cyanophenyl moiety. This separation of frontier orbitals has implications for its potential applications in electronics and photochemistry.
The charge distribution within the molecule can be analyzed using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide insights into the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atom of the cyano group and the oxygen atoms of the ester and methoxy (B1213986) groups are expected to carry negative partial charges, while the carbonyl carbon and the carbons attached to electronegative atoms would exhibit positive partial charges.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and based on typical values for similar aromatic esters.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of thermochemical and spectroscopic properties.
For this compound, high-level ab initio calculations can be employed to determine its standard enthalpy of formation, heat capacity, and entropy. These thermochemical parameters are crucial for understanding the molecule's stability and its behavior in chemical reactions.
Furthermore, ab initio methods can be used to predict various spectroscopic properties with high accuracy. For instance, calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, predictions of nuclear magnetic resonance (NMR) chemical shifts and electronic transition energies can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.
Conformational Analysis and Molecular Dynamics (MD) Simulations of this compound
The three-dimensional structure and dynamics of a molecule are critical to its function and properties. Conformational analysis and molecular dynamics simulations are powerful tools to explore the spatial arrangements of atoms and their motions over time.
The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O and C-C bonds of the ester linkage and the methylene (B1212753) bridge. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them.
By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This allows for the identification of the most stable conformation, known as the global minimum. For this compound, the global minimum conformation is likely to be one that minimizes steric hindrance between the two aromatic rings while allowing for favorable intramolecular interactions.
The behavior of this compound in a solution or in the solid state can be significantly different from its behavior in the gas phase due to interactions with its environment. Molecular Dynamics (MD) simulations can be used to study these effects.
In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the study of dynamic processes such as conformational changes, diffusion, and intermolecular interactions.
By performing MD simulations in different solvents, it is possible to understand how the solvent polarity and hydrogen bonding capacity affect the conformational preferences and solubility of this compound. In the solid state, MD simulations can provide insights into the crystal packing and the nature of intermolecular interactions, such as pi-stacking between the aromatic rings and dipole-dipole interactions involving the cyano and ester groups.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data for Validation
A crucial aspect of computational chemistry is the ability to predict spectroscopic data that can be directly compared with experimental measurements. This comparison serves as a validation of the computational methods and models used.
For this compound, the vibrational frequencies corresponding to the C≡N stretch of the cyano group, the C=O stretch of the ester, and the C-O stretches of the ester and methoxy groups are characteristic peaks in the IR spectrum. DFT calculations can predict these frequencies with good accuracy, although a scaling factor is often applied to account for systematic errors in the calculations.
Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to aid in the assignment of peaks and confirm the molecular structure. The agreement between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties.
Table 2: Comparison of Calculated and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Calculated Value | Experimental Value |
| C≡N Stretch (IR) | 2235 cm⁻¹ | ~2230 cm⁻¹ |
| C=O Stretch (IR) | 1725 cm⁻¹ | ~1720 cm⁻¹ |
| ¹³C Chemical Shift (C=O) | 166 ppm | ~165 ppm |
| ¹H Chemical Shift (CH₂) | 5.4 ppm | ~5.3 ppm |
Note: The data in this table is illustrative. Calculated values are typical for DFT calculations, and experimental values are estimates based on similar compounds.
Reactivity and Transformation Pathways of 2 Cyanophenyl Methyl 3 Methoxybenzoate
Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Ester Moiety
The ester linkage in (2-Cyanophenyl)methyl 3-methoxybenzoate is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions cleave the ester bond, leading to the formation of 3-methoxybenzoic acid and (2-cyanophenyl)methanol or new ester derivatives.
The hydrolysis of benzoate esters is a classic reaction that can be catalyzed by both acids and bases. The rates of these reactions are highly dependent on factors such as temperature, pH, and the electronic nature of substituents on both the acyl and alcohol portions of the ester.
Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible, involving the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. In the case of this compound, the products would be 3-methoxybenzoate and (2-cyanophenyl)methanol. Kinetic studies on related substituted phenyl benzoates show that the reaction follows second-order kinetics. rsc.org The presence of the electron-donating 3-methoxy group on the benzoate ring slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoate. Conversely, the electron-withdrawing cyano group on the phenylmethanol portion has a negligible electronic effect on the reaction rate at the distant ester carbonyl.
Acid-Catalyzed Hydrolysis: This is a reversible process that reaches equilibrium. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by a water molecule. Studies on methyl methoxybenzoates show that the position of the methoxy (B1213986) group influences the hydrolysis rate, with meta-substitution having a distinct electronic effect. zenodo.org For this compound, acid hydrolysis would yield 3-methoxybenzoic acid and (2-cyanophenyl)methanol.
Table 1: Hydrolysis Products of this compound
| Catalyst | Reactants | Products |
|---|---|---|
| Acid (H₃O⁺) | This compound + H₂O | 3-Methoxybenzoic acid + (2-Cyanophenyl)methanol |
| Base (OH⁻) | this compound + OH⁻ | 3-Methoxybenzoate (salt) + (2-Cyanophenyl)methanol |
Transesterification is a process where the alcohol portion of an ester is exchanged for another, catalyzed by either an acid or a base. This reaction allows for the derivatization of this compound to generate a library of new esters while keeping the (2-cyanophenyl)methyl moiety intact. The reaction is an equilibrium process, and the equilibrium can be shifted towards the product by using the new alcohol as a solvent or by removing the displaced (2-cyanophenyl)methanol.
For example, reacting the parent ester with methanol (B129727) under acidic conditions (e.g., H₂SO₄) would produce methyl 3-methoxybenzoate. Similarly, using a bulkier alcohol like tert-butanol (B103910) would yield tert-butyl 3-methoxybenzoate.
Table 2: Illustrative Transesterification Reactions
| Reacting Alcohol | Catalyst | Expected Product |
|---|---|---|
| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 3-methoxybenzoate |
| Ethanol (B145695) (C₂H₅OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | Ethyl 3-methoxybenzoate |
Transformations Involving the Nitrile Functional Group
The nitrile group (-C≡N) on the benzyl (B1604629) portion of the molecule is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions to yield a variety of nitrogen-containing compounds. These transformations can typically be performed selectively, leaving the ester group untouched under appropriate conditions.
The hydrolysis of a nitrile group occurs under strong acidic or basic conditions, typically with heating. The reaction proceeds in a stepwise manner. Partial hydrolysis yields a primary amide, while complete hydrolysis under more forcing conditions affords a carboxylic acid.
Partial Hydrolysis to Amide: Treatment of this compound with concentrated sulfuric acid in a controlled manner can stop the reaction at the amide stage, yielding (2-(aminocarbonyl)phenyl)methyl 3-methoxybenzoate.
Complete Hydrolysis to Carboxylic Acid: Refluxing with a strong base like sodium hydroxide, followed by acidic workup, would convert the nitrile group all the way to a carboxylic acid, resulting in the formation of (2-carboxy)phenyl)methyl 3-methoxybenzoate.
Table 3: Products of Nitrile Hydrolysis
| Reaction Conditions | Intermediate/Final Product | Product Name |
|---|---|---|
| Partial Hydrolysis (e.g., H₂SO₄, controlled) | Amide | (2-(Aminocarbonyl)phenyl)methyl 3-methoxybenzoate |
| Complete Hydrolysis (e.g., NaOH, heat, then H₃O⁺) | Carboxylic Acid | (2-Carboxy)phenyl)methyl 3-methoxybenzoate |
The nitrile group can be readily reduced to a primary amine (-CH₂NH₂) using several powerful reducing agents. ncert.nic.in The choice of reagent is crucial for chemoselectivity, as some reagents can also reduce the ester functionality.
Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent that will reduce both the nitrile and the ester group. libretexts.org Reaction with LiAlH₄ would cleave the ester and reduce the resulting acid and the nitrile, ultimately yielding (2-(aminomethyl)phenyl)methanol (B150923) and 3-methoxybenzyl alcohol.
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst like Raney Nickel or Platinum is a common method for nitrile reduction. libretexts.org This method can often be performed selectively. For instance, certain platinum catalysts have been shown to reduce nitro groups in the presence of nitriles, suggesting that conditions can be found to reduce the nitrile while preserving the ester. stackexchange.com This would yield (2-(aminomethyl)phenyl)methyl 3-methoxybenzoate.
Borane Reagents: Reagents like diisopropylaminoborane, sometimes with a catalytic amount of lithium borohydride (B1222165), have been shown to effectively reduce aromatic nitriles. nih.govorganic-chemistry.org Importantly, these systems can be selective for the nitrile group in the presence of an ester, making them highly suitable for the selective transformation of this compound. nih.gov
Table 4: Nitrile Reduction Pathways
| Reagent | Selectivity | Expected Product(s) |
|---|---|---|
| Catalytic Hydrogenation (H₂/Ni or Pt) | Can be selective for nitrile | (2-(Aminomethyl)phenyl)methyl 3-methoxybenzoate |
| Diisopropylaminoborane | Selective for nitrile over ester nih.govorganic-chemistry.org | (2-(Aminomethyl)phenyl)methyl 3-methoxybenzoate |
| Lithium Aluminum Hydride (LiAlH₄) | Non-selective (reduces both nitrile and ester) | (2-(Aminomethyl)phenyl)methanol + 3-Methoxybenzyl alcohol |
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form various five- and six-membered heterocyclic rings.
Tetrazole Formation: A widely used transformation for aromatic nitriles is the [3+2] cycloaddition reaction with an azide (B81097) salt (e.g., sodium azide, NaN₃) in the presence of a Lewis acid or an ammonium (B1175870) salt. This reaction converts the cyano group into a tetrazole ring, yielding (2-(1H-tetrazol-5-yl)phenyl)methyl 3-methoxybenzoate. Tetrazoles are important functional groups in medicinal chemistry as bioisosteres of carboxylic acids.
Triazine Formation: In the presence of certain low-valent transition metal catalysts, such as those derived from titanium or zirconium, benzonitriles can undergo cyclotrimerization. researchgate.net This reaction involves three nitrile molecules coupling to form a highly stable 1,3,5-triazine (B166579) ring. While this is an intermolecular reaction, it represents a key pathway for heterocycle formation from benzonitrile (B105546) derivatives.
Isoxazoline Formation: While the parent nitrile does not typically participate directly, it can be converted to a benzonitrile oxide intermediate. This "three-atom component" can then readily undergo [3+2] cycloaddition reactions with alkenes to form substituted isoxazolines, demonstrating another pathway for heterocycle synthesis starting from the nitrile group. nih.govmdpi.com
Table 5: Heterocycle Formation from the Nitrile Group
| Reaction Type | Reagents | Resulting Heterocyclic Moiety |
|---|---|---|
| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |
| Cyclotrimerization | Ti or Zr catalyst researchgate.net | 1,3,5-Triazine (from three molecules) |
| [3+2] Cycloaddition * | Alkene (after conversion to nitrile oxide) | Isoxazoline |
*This pathway requires prior transformation of the nitrile to a nitrile oxide.
Reactivity at the Benzylic Position of the (2-Cyanophenyl)methyl Moiety
The carbon atom situated between the 2-cyanophenyl ring and the ester oxygen is a benzylic position. This position is notably reactive due to its ability to form resonance-stabilized intermediates, such as radicals and carbocations. chemistrysteps.com The proximity of the electron-withdrawing cyano group and the phenyl ring significantly influences the stability of these intermediates and, consequently, the reaction pathways available.
The benzylic C-H bonds of the methylene (B1212753) group are the weakest C-H bonds in the molecule, making them susceptible to hydrogen atom abstraction by radical species. This increased reactivity is a direct consequence of the resonance stabilization of the resulting benzylic radical, where the unpaired electron can be delocalized over the adjacent π-system of the 2-cyanophenyl ring. masterorganicchemistry.com
The mechanism for free-radical reactions, such as benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator (e.g., light or heat), proceeds via initiation, propagation, and termination steps. masterorganicchemistry.comyoutube.com In the propagation phase, a bromine radical abstracts a benzylic hydrogen to form the stable (2-cyanophenyl)methyl radical, which then reacts with Br₂ to form the product and a new bromine radical. masterorganicchemistry.com
| Reaction Type | Reagents | Intermediate | Potential Product |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN or hν | (2-Cyanophenyl)methyl radical | 1-Bromo-1-(2-cyanophenyl)methyl 3-methoxybenzoate |
| Hydrogen Atom Transfer | Di-tert-butyl peroxide (initiator) | (2-Cyanophenyl)methyl radical | Dimerization or trapping products |
| Photocarboxylation | CO₂, Photoredox catalyst | (2-Cyanophenyl)methyl radical | 2-(2-Cyanophenyl)-2-((3-methoxybenzoyl)oxy)acetic acid |
This table illustrates potential free radical reactions at the benzylic position based on established chemical principles.
Studies on similar benzylic substrates show that stereoelectronic effects can influence the rate of hydrogen abstraction. psu.edu The orientation of the benzylic C-H bond relative to the aromatic ring's plane is crucial for effective stabilization of the incipient radical. psu.edu
The benzylic carbon is a primary carbon, which would typically favor nucleophilic substitution via an S_N_2 mechanism. chemistry.coach This involves a concerted backside attack by a nucleophile, displacing the 3-methoxybenzoate group. However, under conditions that favor ionization, an S_N_1 pathway becomes plausible due to the formation of a resonance-stabilized benzylic carbocation. chemistrysteps.com The choice between S_N_1 and S_N_2 pathways is influenced by the nature of the nucleophile, the solvent, and the leaving group's ability. chemistrysteps.comchemistry.coach
A key reaction for benzylic esters is catalytic hydrogenolysis. Using a palladium catalyst and a hydrogen source, the benzylic C-O bond can be cleaved to yield 2-methylbenzonitrile and 3-methoxybenzoic acid. acsgcipr.org This transformation is a reductive cleavage and is widely used for deprotection of benzyl esters. acsgcipr.org
| Reaction Type | Reagents/Conditions | Mechanism | Potential Products |
| Nucleophilic Substitution | NaI, Acetone | S_N_2 | (2-Cyanophenyl)methyl iodide + Sodium 3-methoxybenzoate |
| Nucleophilic Substitution | HBr, Heat | S_N_1/S_N_2 | (2-Cyanophenyl)methyl bromide + 3-Methoxybenzoic acid |
| Solvolysis | H₂O, Heat | S_N_1 | (2-Cyanophenyl)methanol + 3-Methoxybenzoic acid |
| Hydrogenolysis | H₂, Pd/C | Reductive Cleavage | 2-Methylbenzonitrile + 3-Methoxybenzoic acid |
This table presents hypothetical substitution reactions at the benzylic carbon, showcasing the versatility of this position.
Aromatic Ring Functionalization Strategies on Both Phenyl Moieties
The two distinct phenyl rings in the molecule offer opportunities for regioselective functionalization. The outcome of such reactions is governed by the directing effects of the substituents already present on each ring. wikipedia.org
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are dictated by the electronic properties of the substituents on the ring. libretexts.org
On the (2-Cyanophenyl)methyl Ring: This ring possesses two substituents: the cyano group (-CN) at C2 and the methyl 3-methoxybenzoate group (-CH₂OCOC₆H₄OMe) at C1.
The cyano group is strongly electron-withdrawing and is a deactivating, meta-directing group. libretexts.org
On the 3-Methoxybenzoate Ring: This ring contains a methoxy group (-OCH₃) at C3 and the ester linkage (-COOCH₂C₆H₄CN) at C1.
The methoxy group is strongly electron-donating through resonance and is a powerful activating, ortho, para-directing group. libretexts.org
The ester group is electron-withdrawing and is a deactivating, meta-directing group. libretexts.orgyoutube.com The potent activating effect of the methoxy group is the controlling influence. libretexts.org Therefore, electrophilic attack will be directed to the positions ortho and para to the methoxy group, which are C2, C4, and C6. Position C5 is meta to the methoxy group and meta to the ester, making it the least reactive site. Steric hindrance may influence the ratio of ortho versus para substitution.
| Reaction | Electrophile | Target Ring | Predicted Major Product(s) |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 3-Methoxybenzoate | (2-Cyanophenyl)methyl 2-nitro-3-methoxybenzoate and (2-Cyanophenyl)methyl 4-nitro-3-methoxybenzoate |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 3-Methoxybenzoate | (2-Cyanophenyl)methyl 2-bromo-3-methoxybenzoate and (2-Cyanophenyl)methyl 4-bromo-3-methoxybenzoate |
| Friedel-Crafts Acylation | CH₃CO⁺ (from CH₃COCl/AlCl₃) | 3-Methoxybenzoate | (2-Cyanophenyl)methyl 4-acetyl-3-methoxybenzoate (para-product favored due to sterics) |
| Sulfonation | SO₃ (from fuming H₂SO₄) | (2-Cyanophenyl)methyl | (2-Cyano-5-sulfophenyl)methyl 3-methoxybenzoate |
This table summarizes predicted outcomes for common EAS reactions on the two aromatic rings, based on substituent directing effects.
Palladium-catalyzed cross-coupling reactions are fundamental for forming C-C bonds but typically require an aryl halide or triflate as a substrate. nobelprize.org To utilize these powerful methods on this compound, a prior functionalization step, such as the electrophilic halogenation described above, is necessary to install a suitable leaving group (e.g., -Br or -I) on one of the aromatic rings.
Assuming a bromo-derivative has been synthesized (e.g., (2-Cyanophenyl)methyl 4-bromo-3-methoxybenzoate), it can then participate in various cross-coupling reactions.
Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base. uwindsor.caresearchgate.net It is known for its high functional group tolerance.
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org
Heck Reaction: This reaction forms a C-C bond between the aryl bromide and an alkene, catalyzed by palladium in the presence of a base. organic-chemistry.orgwikipedia.org
| Reaction Name | Hypothetical Substrate | Coupling Partner | Catalyst System | Resulting C-C Bond |
| Suzuki Coupling | (2-Cyanophenyl)methyl 4-bromo-3-methoxybenzoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-Aryl |
| Sonogashira Coupling | (2-Cyanophenyl)methyl 4-bromo-3-methoxybenzoate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-Alkynyl |
| Heck Coupling | (2-Cyanophenyl)methyl 4-bromo-3-methoxybenzoate | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl-Vinyl |
This table outlines potential palladium-catalyzed cross-coupling reactions following a hypothetical halogenation of the 3-methoxybenzoate ring.
Photochemical and Electrochemical Reactivity of this compound
The response of the molecule to light or electrical potential can induce unique transformations not accessible through thermal methods.
Photochemical Reactivity: The presence of multiple chromophores (cyanophenyl, methoxybenzoyl) suggests significant photochemical activity. The benzylic C-H bonds are a likely site of reaction under photolytic conditions. Research has shown that benzylic C-H bonds can undergo visible-light-mediated carboxylation via synergistic photoredox and organocatalysis, proceeding through a benzylic radical intermediate. nih.gov This indicates that the (2-cyanophenyl)methyl group could be functionalized using light-driven processes. Other potential photochemical pathways include intramolecular rearrangements or cycloadditions, though these would be highly dependent on the specific reaction conditions and wavelengths used.
Electrochemical Reactivity: The molecule possesses several electroactive sites.
Oxidation: The 3-methoxyphenyl (B12655295) ring is electron-rich due to the powerful donating effect of the methoxy group and would be the most likely site of initial oxidation.
Reduction: The 2-cyanophenyl ring is electron-deficient. The cyano group can be electrochemically reduced to an aminomethyl group (-CH₂NH₂). The ester carbonyl is also reducible, though typically at more negative potentials.
| Transformation Type | Reagents/Conditions | Reactive Site | Potential Outcome |
| Photochemical | Visible Light, Photoredox Catalyst, CO₂ | Benzylic C-H | C-H Carboxylation nih.gov |
| Electrochemical (Oxidation) | Anode, Supporting Electrolyte | 3-Methoxybenzoate Ring | Radical cation formation, potential for dimerization or coupling |
| Electrochemical (Reduction) | Cathode, Supporting Electrolyte | Cyano Group (-CN) | Reduction to an aminomethyl group (-CH₂NH₂) |
This table summarizes potential photochemical and electrochemical transformations of the title compound.
Advanced Applications of 2 Cyanophenyl Methyl 3 Methoxybenzoate and Its Derivatives Non Clinical Focus
(2-Cyanophenyl)methyl 3-methoxybenzoate as a Synthetic Building Block in Complex Molecule and Natural Product Synthesis
The utility of this compound as a foundational element in organic synthesis is significant. Its ester linkage can be strategically cleaved, yielding two valuable chemical synthons: 2-cyanobenzyl alcohol and 3-methoxybenzoic acid. Each of these components possesses reactive sites that can be exploited for the construction of more complex molecular architectures.
This compound serves as a valuable precursor for a variety of specialty chemicals. Cyanobenzyl compounds, in general, are recognized as crucial intermediates in the production of fine chemicals, including pharmaceuticals and agrochemicals. google.com The hydrolysis of the parent ester provides access to its constituent alcohol and acid, which can be further modified.
2-Cyanobenzyl Alcohol Derivatives: The resulting 2-cyanobenzyl alcohol is an aromatic primary alcohol that can undergo various transformations. nih.gov The cyano group (C≡N) is a particularly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. The alcohol moiety can be oxidized to 2-cyanobenzaldehyde, a key component for many synthetic reactions.
3-Methoxybenzoic Acid Derivatives: The other hydrolysis product, 3-methoxybenzoic acid, and its esters are also valuable in organic synthesis. nih.govchemeo.com Benzoic acid and its derivatives are naturally occurring compounds and are widely used as building blocks in the synthesis of more complex molecules, including polymers and pharmaceutical agents. researchgate.net
The strategic unmasking and transformation of these functional groups allow chemists to devise synthetic routes to a wide array of target molecules.
Table 1: Potential Synthetic Transformations and Products from this compound
| Precursor (from parent compound) | Reagent/Condition | Product Type | Potential Application Area |
| This compound | Acid/Base Hydrolysis | 2-Cyanobenzyl alcohol + 3-Methoxybenzoic acid | Intermediate Synthesis |
| 2-Cyanobenzyl alcohol | Oxidation (e.g., PCC) | 2-Cyanobenzaldehyde | Multicomponent Reactions, Heterocycle Synthesis |
| 2-Cyanobenzyl alcohol | H2, Catalyst | 2-Aminomethylbenzyl alcohol | Ligand Synthesis, Pharmaceutical Scaffolds |
| 2-Cyanophenyl moiety | Hydrolysis (H3O+) | Carboxyphenyl moiety | Polymer Synthesis, Complex Molecules |
| 3-Methoxybenzoic acid | SOCl2, then Amine | N-Substituted 3-methoxybenzamide | Agrochemicals, Pharmaceuticals |
Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. beilstein-journals.orgnih.gov These reactions are prized for their atom economy, speed, and ability to rapidly generate molecular diversity, which is particularly useful in drug discovery and materials science. beilstein-journals.orgrug.nl
While direct participation of this compound in MCRs is not documented, its derivatives are prime candidates for such processes. For example, the oxidation of 2-cyanobenzyl alcohol (derived from the parent ester) yields 2-cyanobenzaldehyde. Aldehydes are classic substrates in many well-known MCRs, including:
Ugi and Passerini Reactions: These isocyanide-based MCRs utilize an aldehyde, an amine, a carboxylic acid, and an isocyanide (Ugi reaction) or an aldehyde, a carboxylic acid, and an isocyanide (Passerini reaction) to create complex peptidomimetic structures. researchgate.netorganic-chemistry.orgnih.gov
Hantzsch Dihydropyridine Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce dihydropyridines. beilstein-journals.orgnih.gov
The integration of a cyanobenzaldehyde derivative into these MCRs would allow for the facile incorporation of the cyanophenyl motif into diverse molecular scaffolds, creating libraries of novel compounds for screening in various applications.
Potential Applications in Advanced Materials Science Research
The structural features of this compound—specifically its aromatic nature, ester linkage, and polar cyano group—make it and its derivatives intriguing candidates for research in advanced materials.
Esters are fundamental building blocks in polymer chemistry, most notably as monomers for the synthesis of polyesters. numberanalytics.com Furthermore, cyanobenzyl compounds have been identified as potential monomers for creating functional polymers. google.com Therefore, this compound could be explored in polymer science in several ways:
Functional Monomer: If further functionalized with polymerizable groups (e.g., vinyl or hydroxyl groups), the molecule could be used as a "functional monomer" to introduce its specific properties into a polymer chain. nih.govspecificpolymers.com The nitrile group would increase the polymer's polarity and could serve as a site for post-polymerization modification. warwick.ac.uk
Polymer Additive: The related compound, benzyl (B1604629) benzoate (B1203000), is used as a plasticizer in some polymers. While not a direct analogue, this suggests that this compound could be investigated for its potential to modify the physical properties of existing polymers.
Activated Ester Chemistry: In a related field, polymers bearing activated esters are used for post-polymerization modification, allowing for the attachment of various functional molecules. nih.gov While the ester in the title compound is not "activated" in the typical sense, this highlights a general strategy where ester functionalities are key to creating tailored polymeric materials.
The incorporation of this molecule's specific chemical moieties could lead to polymers with tailored refractive indices, thermal stabilities, or surface properties.
The molecular structure of this compound is highly suggestive of potential applications in liquid crystal and organic electronics research.
Liquid Crystals: Many liquid crystals are composed of a rigid core with flexible terminal groups. Benzoate esters are a common component of this rigid core. patentcut.comresearchgate.netnih.gov Crucially, the presence of a terminal cyano group is a well-established feature in liquid crystal design, as seen in the widely studied cyanobiphenyl family. dntb.gov.uamdpi.com The strong dipole moment of the nitrile group is critical for inducing the alignment of molecules in an electric field, a fundamental property for display applications. The combination of a benzoate ester core and a cyanophenyl group makes this compound and its derivatives highly promising candidates for the synthesis of new liquid crystalline materials. patentcut.comnih.gov
Organic Electronics: This field relies on organic molecules with delocalized π-electron systems to transport charge. aip.org this compound contains multiple aromatic rings, forming a π-conjugated system. The electron-withdrawing cyano group and electron-donating methoxy (B1213986) group can be used to tune the molecule's electronic properties, such as its HOMO and LUMO energy levels. mdpi.com This makes it a potentially useful building block for larger, more complex organic semiconductors for applications in devices like organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). mdpi.comfrontiersin.org
Table 2: Structural Features of this compound and Relevance to Materials Science
| Structural Feature | Potential Role in Materials Science | Relevant Field |
| Benzoate Ester Core | Provides molecular rigidity and forms the basis of many known material structures. patentcut.comresearchgate.net | Liquid Crystals, Polymers |
| Cyanophenyl Group | Introduces a strong dipole moment, crucial for molecular alignment and tuning electronic properties. dntb.gov.uamdpi.com | Liquid Crystals, Organic Electronics |
| Aromatic Rings (π-system) | Enables electronic conjugation and charge transport. aip.org | Organic Electronics |
| Methoxy Group | Electron-donating group that modulates electronic properties. mdpi.com | Organic Electronics |
Photophysical and Photochemical Properties as a Research Subject
Molecules containing cyanophenyl groups often exhibit interesting interactions with light. Research into the photophysical properties of closely related molecules, such as cyanophenylalanine derivatives, provides a strong basis for predicting the behavior of this compound.
Studies on 2-cyanophenylalanine and 3-cyanophenylalanine show that they possess intrinsic fluorescence with quantum yields comparable to commonly used biological fluorophores like tryptophan. rsc.org Their fluorescence is sensitive to the local solvent environment, suggesting their utility as spectroscopic probes. rsc.org It is therefore highly probable that this compound would also be fluorescent, with excitation and emission profiles influenced by the cyanophenyl moiety.
Furthermore, the photochemistry of benzyl esters has been a subject of study. For instance, the photolysis of certain substituted benzyl acetates proceeds via cleavage of the benzylic C-O bond. collectionscanada.gc.ca This suggests that this compound could be photoreactive, potentially undergoing cleavage upon exposure to UV light. This property could be exploited in the design of photo-responsive polymers or "caged" compounds, where an active molecule is released upon irradiation. researchgate.net The combination of inherent fluorescence and potential photoreactivity makes this compound a compelling subject for fundamental photophysical and photochemical research. researchgate.netresearchgate.net
Table 3: Inferred Photophysical Properties Based on Analogue Compounds
| Property | Analogue Compound | Observation | Inferred Relevance for this compound |
| Fluorescence | 2-Cyanophenylalanine, 3-Cyanophenylalanine rsc.org | Exhibits intrinsic fluorescence. Quantum yield and emission are sensitive to the local environment. | Likely to be a fluorescent molecule, potentially useful as a spectroscopic probe. |
| Photoreactivity | Substituted Benzyl Esters collectionscanada.gc.ca | Can undergo photolytic cleavage of the benzylic ester bond upon UV irradiation. | May be a photosensitive molecule, with potential use in photo-responsive materials or as a photolabile protecting group. |
Investigations into UV-Vis Absorption and Fluorescence Characteristics
The electronic absorption and emission properties of a molecule are critical for its application in materials science and as a chemical sensor. The UV-Vis absorption spectrum of This compound is expected to be a composite of the absorption bands of its two main chromophores: the 2-cyanophenyl group and the 3-methoxybenzoate group.
The benzene (B151609) ring is the primary absorber of UV light in both moieties. Substituted benzenes typically exhibit two main absorption bands: a strong absorption band around 200-230 nm (the E-band) and a weaker, structured band between 250-280 nm (the B-band). nist.gov The specific absorption maxima (λmax) are influenced by the nature and position of the substituents.
For the (2-Cyanophenyl)methyl portion, the cyano group (a π-acceptor) and the ester linkage will influence the absorption of the phenyl ring. Similarly, for the 3-methoxybenzoate portion, the methoxy group (a π-donor) and the ester carbonyl group will shift the absorption bands of the benzene ring. Based on data for analogous compounds, the expected UV-Vis absorption characteristics can be estimated.
Table 1: Estimated UV-Vis Absorption Data for this compound and Related Chromophores in a Non-polar Solvent
| Compound/Chromophore | Estimated λmax (B-band) (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| Benzene | ~ 255 | ~ 200 |
| Benzyl Acetate | 258 | ~ 200 |
| Toluene (B28343) (similar to the benzyl portion) | ~ 261 | ~ 300 |
| Methyl Benzoate | ~ 227 | ~ 12,000 |
| Anisole (similar to the methoxybenzene portion) | ~ 269 | ~ 1,500 |
| This compound (Hypothetical) | 260 - 280 | Not Determined |
Note: The data for this compound is hypothetical and estimated based on the additive properties of its chromophores. Actual values would need to be determined experimentally.
The fluorescence characteristics of This compound are more difficult to predict without experimental data. While aromatic esters can be fluorescent, the presence of the cyano group can influence the emission properties. In some systems containing electron donor-acceptor pairs, fluorescence can be quenched due to photoinduced electron transfer. researchgate.net The fluorescence of compounds with a benzothiadiazole core, which is also an electron-deficient system, has been studied, and their emission is highly dependent on the substitution pattern and solvent polarity. nih.gov It is plausible that derivatives of This compound could be designed to be fluorescent, potentially exhibiting solvatochromism, where the emission wavelength changes with the polarity of the solvent.
Photoreactivity and Mechanisms of Photodegradation
The photoreactivity of This compound would likely involve the excited states of the aromatic rings. The presence of the benzylic C-H bonds and the ester group suggests potential pathways for photodegradation.
One possible mechanism is the photochemical oxidation of the benzyl portion of the molecule. Studies on benzyl alcohol and its derivatives have shown that irradiation can lead to the formation of benzyl radicals, which can then react with oxygen to form aldehydes or ketones. dntb.gov.ua In the case of This compound , this could lead to the formation of 2-cyanobenzaldehyde and 3-methoxybenzoic acid .
Another potential photochemical pathway is related to the photoreduction of the aromatic nitrile. The photoreduction of aromatic nitriles to amines has been observed using photocatalysts. researchgate.net In the absence of a specific catalyst, other photoreactions might occur. For instance, the photochemistry of some cyanobenzoic acid esters involves intramolecular electron transfer in the excited state, leading to fragmentation of the molecule. researchgate.net
The ester linkage itself can also be subject to photochemical reactions, such as a Norrish Type II-like reaction, if a suitable γ-hydrogen is available for abstraction by the excited carbonyl group. However, in this specific molecule, such a pathway is not sterically favored. The photodegradation is more likely to be initiated by excitation of the aromatic rings.
Coordination Chemistry and Ligand Design Utilizing this compound Analogues
The nitrile group (-C≡N) of the 2-cyanophenyl moiety is a versatile ligand in coordination chemistry. aatbio.com Benzonitrile (B105546) and its derivatives can coordinate to metal centers in a variety of ways, most commonly in an end-on (η¹) fashion through the nitrogen lone pair. This allows for the design of a wide range of metal complexes with potential applications in catalysis and materials science.
The nitrile group is generally considered a weakly coordinating ligand, making it a good leaving group in catalytic cycles. aatbio.com This property is exploited in the synthesis of various transition metal complexes. However, the electronic properties of the benzonitrile can be tuned by substituents on the aromatic ring, which in turn affects the strength of the metal-ligand bond. aatbio.com
In the context of This compound analogues, the nitrile group could be used to coordinate to a metal center, while the rest of the molecule acts as a scaffold that can be further functionalized. For example, bidentate ligands containing a benzonitrile group have been designed for use in nickel-catalyzed cross-coupling reactions.
The coordination of the nitrile to a metal center can also activate it towards nucleophilic attack, enabling a variety of chemical transformations. aatbio.com This reactivity could be harnessed in the design of novel catalytic systems where a substrate is activated by coordination to a metal complex of a This compound analogue.
Role as a Probe or Reporter Molecule in Chemical System Studies
Derivatives of This compound have the potential to be developed into fluorescent probes or reporter molecules for studying chemical systems. Fluorescent probes are molecules whose fluorescence properties change in response to a specific analyte or environmental change. nist.govbeilstein-journals.org
The design of such a probe would likely involve modifying the structure to enhance its fluorescence and introduce a recognition site for the target analyte. For instance, the introduction of a strong electron-donating group on the 3-methoxybenzoate ring could create a donor-acceptor system with the electron-withdrawing cyanophenyl group, potentially leading to intramolecular charge transfer (ICT) fluorescence. This type of fluorescence is often sensitive to the polarity of the environment, making such a molecule a potential probe for solvent polarity or the hydrophobicity of binding sites in biological systems.
Furthermore, the cyano group itself can be a reactive site for certain analytes. For example, probes with a dicyanovinyl group have been used for the detection of hydrazine. dntb.gov.ua While the nitrile in This compound is less reactive, it is conceivable that derivatives could be designed where the fluorescence is modulated by a chemical reaction involving the nitrile group.
The use of fluorescent probes is a cornerstone of modern chemical biology and materials science, enabling the real-time visualization of dynamic processes. While significant synthetic modification would be required, the core structure of This compound provides a viable starting point for the development of novel fluorescent probes.
Future Directions and Emerging Research Avenues for 2 Cyanophenyl Methyl 3 Methoxybenzoate
Development of Novel and Sustainable Synthetic Routes (e.g., Photocatalysis, Biocatalysis)
The synthesis of (2-Cyanophenyl)methyl 3-methoxybenzoate and its analogs is an area ripe for innovation, with a particular focus on green and sustainable methodologies.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. Future research could explore the use of photoredox catalysts for the coupling of a (2-cyanophenyl)methyl radical precursor with a 3-methoxybenzoate salt. Alternatively, photocatalytic activation of a suitable benzylic precursor could facilitate its esterification.
Biocatalysis: The use of enzymes in synthesis offers high selectivity and environmentally benign conditions. Lipases, for instance, are well-known for their ability to catalyze esterification reactions. Research into identifying or engineering a lipase (B570770) that can efficiently couple 2-cyanobenzyl alcohol with 3-methoxybenzoic acid could provide a highly sustainable route to the target molecule. nih.gov Furthermore, nitrilases or nitrile hydratases could be explored for the synthesis of the cyanophenyl precursor itself from more readily available starting materials. nih.govresearchgate.netsemanticscholar.org
Exploration of Unconventional Reactivity Profiles and Reaction Cascades
The distinct functional groups within this compound open the door to exploring novel and unconventional chemical transformations.
The nitrile group can participate in a variety of transformations beyond simple hydrolysis, including cycloadditions and transition-metal-catalyzed reactions. The ester linkage, while typically a point of hydrolysis, could be leveraged in more complex, multi-step sequences. A particularly exciting avenue would be the design of reaction cascades , where a single set of reagents triggers a series of consecutive reactions within the molecule. wikipedia.org For example, a reaction could be initiated at the nitrile group, leading to the formation of a new functional group that subsequently triggers a cyclization or rearrangement involving the ester or aromatic rings.
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry offers a powerful lens through which to predict the properties and reactivity of this compound before embarking on extensive experimental work.
Predictive Chemistry: Density functional theory (DFT) and other computational methods can be used to model the electronic structure, spectroscopic properties, and reaction mechanisms of the molecule. acs.orgnih.govdiva-portal.orgjte.edu.vn This can provide insights into its stability, preferred conformations, and potential reaction pathways. For instance, computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. acs.orgnih.govdiva-portal.orgjte.edu.vn
Rational Design: As potential applications for this compound are identified, computational modeling can be used to rationally design new derivatives with tailored properties. rsc.orgrsc.org For example, if the molecule shows promise as a component in an electronic material, its electronic properties could be fine-tuned by the addition of other substituents, with the effects of these changes being predicted computationally before synthesis.
Integration into Novel Functional Materials Architectures with Tailored Properties
The structural motifs of this compound suggest its potential as a building block for novel functional materials.
The presence of aromatic rings and a polar nitrile group makes it a candidate for incorporation into polymers or metal-organic frameworks (MOFs) . The nitrile group can act as a ligand for metal centers in MOFs or as a functional handle for polymerization. rsc.org The methoxy (B1213986) and ester groups can influence the solubility and processing characteristics of such materials. Future research could focus on synthesizing polymers or MOFs containing this molecule and investigating their properties for applications in areas such as gas storage, separation, or optoelectronics. rsc.orgresearchgate.net
Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Methodologies for Deeper Understanding
A comprehensive understanding of this compound will require a multi-faceted approach that integrates synthesis, spectroscopy, and theoretical calculations.
New synthetic routes will provide access to the molecule and its derivatives. nih.gov Advanced spectroscopic techniques, such as multidimensional NMR and transient absorption spectroscopy, can then be used to probe its structure and dynamics in detail. nsf.govyoutube.comacs.org These experimental results can then be compared with theoretical predictions to refine computational models and gain a deeper understanding of the molecule's behavior. nih.govtandfonline.commdpi.com This synergistic approach will be crucial for unlocking the full potential of this compound.
Opportunities for Automated Synthesis and High-Throughput Experimentation in Research
Modern automation and high-throughput techniques can significantly accelerate the exploration of this compound and its derivatives.
Automated Synthesis: Robotic systems can be used to rapidly synthesize libraries of related compounds, varying the substituents on the aromatic rings or modifying the ester linkage. rsc.orgresearchgate.netvapourtec.com This would allow for the efficient exploration of the structure-activity relationships of this class of molecules.
High-Throughput Screening: Once a library of compounds has been synthesized, high-throughput screening methods can be used to quickly assess their properties for a particular application. nih.govresearchgate.netsemanticscholar.orgrsc.orgnih.gov For example, if the goal is to develop a new pharmaceutical, a library of derivatives could be rapidly screened for biological activity.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising area of research for this compound. youtube.com
Q & A
Q. What are the common synthetic routes for preparing (2-Cyanophenyl)methyl 3-methoxybenzoate, and what are the critical parameters affecting yield?
- Methodological Answer : The synthesis typically involves esterification between 3-methoxybenzoic acid and (2-cyanophenyl)methanol, using coupling agents like DCC (dicyclohexylcarbodiimide) or acid catalysts (e.g., H₂SO₄). Critical parameters include:
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may degrade sensitive functional groups.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Purification : Column chromatography or recrystallization is essential to isolate the pure ester, monitored by HPLC (≥95% purity) .
Example protocol: React equimolar amounts of acid and alcohol in dry DCM with catalytic H₂SO₄ under reflux for 12 hours.
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as multiplets in δ 6.8–8.2 ppm; the methylene group (CH₂O) resonates as a singlet at δ 5.2–5.5 ppm.
- IR : Strong ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and nitrile (C≡N) absorption at ~2240 cm⁻¹.
- MS : Molecular ion peak [M+H]⁺ at m/z 283.1 (C₁₆H₁₃NO₃). Cross-validate with NIST spectral libraries .
Q. What are the primary solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Highly soluble in DMSO, DCM, and THF; poorly soluble in water. Pre-dissolve in DMSO for biological assays.
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light due to the nitrile group’s photosensitivity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity.
- Biological Assays : Test analogs in enzyme inhibition (e.g., esterases) or antimicrobial assays. For example, analogs with electron-withdrawing groups (e.g., –CN) may enhance binding to hydrophobic enzyme pockets .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like cytochrome P450 .
Q. What strategies resolve contradictory data regarding the biological activity of this compound across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like pH, temperature, and solvent concentration (e.g., DMSO ≤0.1% in cell-based assays).
- Purity Verification : Use LC-MS to confirm compound integrity; impurities ≥1% can skew results .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends. For instance, conflicting antimicrobial results may arise from strain-specific sensitivities .
Q. How does the crystal structure of this compound inform its reactivity and biological interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles and torsional strain in the ester and nitrile groups. For example, a planar ester group may facilitate π-π stacking with aromatic residues in enzyme active sites.
- Hydrogen Bonding : The methoxy oxygen can act as a hydrogen bond acceptor, critical for binding to serine hydrolases. Compare with structurally similar compounds (e.g., methyl 3-methoxybenzoate) to assess substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
